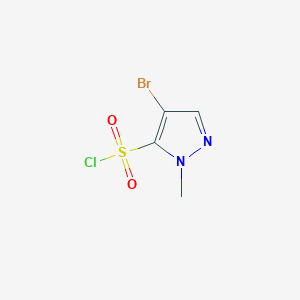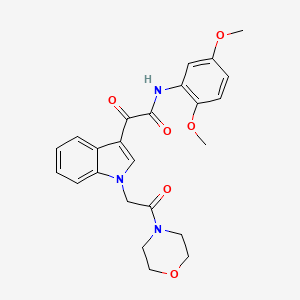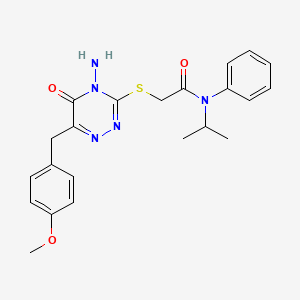
4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride”, also known as BMPS, is a chemical compound that belongs to the class of sulfonyl chlorides. It is used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives like BMPS often involves the use of strong bases or catalysts . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of BMPS is represented by the InChI code1S/C4H4BrClN2O2S/c1-8-4 (11 (6,9)10)3 (5)2-7-8/h2H,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms. Chemical Reactions Analysis
BMPS, like other pyrazole derivatives, can undergo various chemical reactions. For instance, it can react with titanium tetrachloride to afford binary adducts . It can also participate in a radical addition followed by intramolecular cyclization to afford the important pyrazole skeleton .Physical And Chemical Properties Analysis
BMPS has a molecular weight of 259.51 . The compound is likely to be a solid at room temperature .Scientific Research Applications
Synthesis of Novel Compounds
- Synthesis of Heterocyclic Compounds : A study by El‐Emary, Al-muaikel, and Moustafa (2002) explored the treatment of 3-methyl 1-phenyl-5-amino pyrazole with various compounds, resulting in the synthesis of sulfonamide, f, g -unsaturated ketones, semicarbazones, thiosemicarbazones, and other pyrazoles. These compounds are significant in pharmaceutical chemistry due to their potential biological activities (El‐Emary, Al-muaikel, & Moustafa, 2002).
Catalysis and Reaction Studies
- Catalysis in Tandem Reactions : The work by Moosavi‐Zare et al. (2013) demonstrated the use of a novel ionic liquid in catalyzing tandem Knoevenagel–Michael reactions. This is relevant in synthetic organic chemistry for constructing complex molecular structures efficiently (Moosavi‐Zare et al., 2013).
- Synthesis of Sulfonamides and Sulfonyl Fluorides : Tucker, Chenard, and Young (2015) developed a method for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the versatility of sulfur-functionalized compounds in medicinal chemistry (Tucker, Chenard, & Young, 2015).
Medicinal Chemistry and Biological Activity
- Antimicrobial Activity : The study by Shah et al. (2014) on Azetidin-2-one based Phenyl Sulfonyl Pyrazoline derivatives, synthesized from similar compounds, showed potential antimicrobial properties, highlighting the importance of pyrazole derivatives in drug discovery (Shah et al., 2014).
- Corrosion Inhibition : In a study by Babić-Samardžija et al. (2005), heterocyclic diazoles including pyrazole derivatives were investigated as corrosion inhibitors, showing the application of these compounds in industrial chemistry (Babić-Samardžija et al., 2005).
Advanced Synthesis Techniques
- Novel Synthesis Methods : The research by Zhu et al. (2014) on the synthesis of dihydropyrazole from propargyl alcohol and N-sulfonylhydrazone illustrates innovative strategies in synthesizing complex pyrazole structures (Zhu et al., 2014).
Safety and Hazards
Future Directions
The future directions for BMPS and other pyrazole derivatives could involve further exploration of their synthesis methods and potential applications in pharmaceuticals and biologically active compounds . Their potential interactions with biological targets could also be a focus of future research .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Bromopyrazoles are known to participate in various chemical reactions, such as suzuki-miyaura cross-coupling . In these reactions, the bromine atom on the pyrazole ring can be replaced by other groups, allowing the compound to interact with its targets in a specific manner .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical processes, depending on their specific substitutions and targets .
Pharmacokinetics
The compound’s bioavailability would depend on these properties, which are influenced by factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, depending on their specific substitutions and targets .
Action Environment
The action, efficacy, and stability of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or organisms .
properties
IUPAC Name |
4-bromo-2-methylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOBUYXVWCWNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2445294.png)



![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)
![N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445303.png)

![1-Benzyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2445307.png)
![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)

![[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2445312.png)
![1-methyl-9-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445313.png)

